
(S)-(+)-(2-Naphthyl)-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a naphthalene ring attached to a 1,2-ethanediol moiety. The compound’s chirality arises from the stereocenter at the second carbon of the ethanediol group, making it an enantiomerically pure substance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-(2-Naphthyl)-1,2-ethanediol typically involves asymmetric reduction of the corresponding ketone, (2-Naphthyl)-2-oxoethanol. This reduction can be achieved using chiral catalysts or reagents such as borane complexes with chiral ligands. The reaction is usually carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic reduction methods are preferred due to their high specificity and environmentally friendly nature. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(+)-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products: The major products formed from these reactions include various naphthyl derivatives, such as naphthyl ketones, naphthyl carboxylic acids, and substituted naphthyl ethanediols.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and as a chiral ligand in asymmetric synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (S)-(+)-(2-Naphthyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- ®-(-)-(2-Naphthyl)-1,2-ethanediol
- 1,2-Dihydroxy-1,2-dihydronaphthalene
- 2-Naphthylmethanol
Comparison: (S)-(+)-(2-Naphthyl)-1,2-ethanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and other similar compounds. Its high enantioselectivity and specific interactions with molecular targets make it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(1S)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m1/s1 |
InChI-Schlüssel |
JXEVRCMCTBQCHC-GFCCVEGCSA-N |
Isomerische SMILES |
C1C=CCC2=C1C=CC(=C2)[C@@H](CO)O |
Kanonische SMILES |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



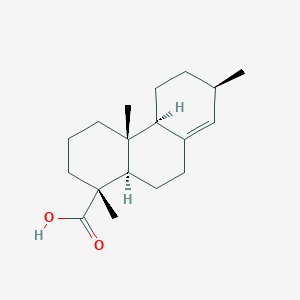
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
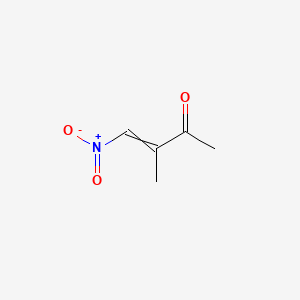
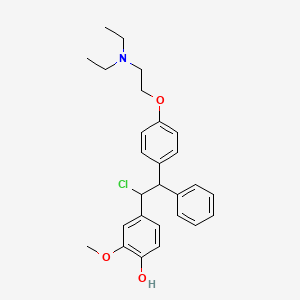
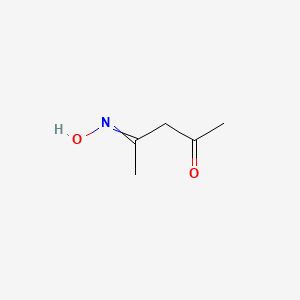

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)


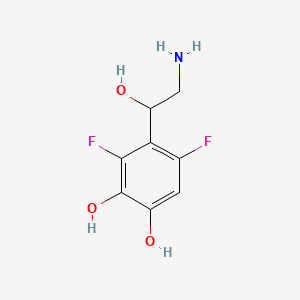

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
